2-(2-(((Benzhydryloxy)carbonyl)amino)-6-chloro-9H-purin-9-yl)acetic acid

Description

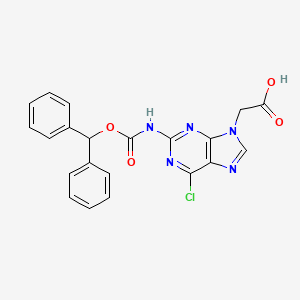

Chemical Structure: The compound 2-(2-(((Benzhydryloxy)carbonyl)amino)-6-chloro-9H-purin-9-yl)acetic acid (CAS: 169287-79-0) features a purine core substituted at the 2-position with a benzhydryloxycarbonyl (BzHOC) group and at the 6-position with a chlorine atom. An acetic acid moiety is attached to the 9-position (Figure 1).

Properties

IUPAC Name |

2-[2-(benzhydryloxycarbonylamino)-6-chloropurin-9-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN5O4/c22-18-16-19(27(12-23-16)11-15(28)29)25-20(24-18)26-21(30)31-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,12,17H,11H2,(H,28,29)(H,24,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASOFVPBAAJJID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC4=C(C(=N3)Cl)N=CN4CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401152159 | |

| Record name | 9H-Purine-9-acetic acid, 6-chloro-2-[[(diphenylmethoxy)carbonyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401152159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951439-75-0 | |

| Record name | 9H-Purine-9-acetic acid, 6-chloro-2-[[(diphenylmethoxy)carbonyl]amino]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Purine-9-acetic acid, 6-chloro-2-[[(diphenylmethoxy)carbonyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401152159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of 6-Chloro-9H-purine-2-amine

The synthesis begins with the alkylation of 2-amino-6-chloropurine (107 ) using benzyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 70°C. This step installs the acetic acid side chain at the N9 position, yielding benzyl 2-amino-6-chloropurin-9-yl acetate (108 ) with a reported yield of 85–90%.

Key Reaction Conditions :

Bhoc Protection of the Exocyclic Amino Group

The primary amino group at the purine’s C2 position is protected using benzhydryl chloroformate (Bhoc-Cl) under Schotten-Baumann conditions. This involves reacting 108 with Bhoc-Cl in a biphasic system of dichloromethane (DCM) and aqueous sodium bicarbonate (NaHCO₃). The reaction proceeds at 0°C to room temperature over 4–6 hours, yielding the Bhoc-protected intermediate (109 ) with 75–80% efficiency.

Critical Parameters :

- pH Control : Maintain NaHCO₃ at pH 8–9 to prevent Bhoc group hydrolysis.

- Solvent System : DCM/water (2:1 v/v) for optimal reagent mixing.

Ester Hydrolysis to Free Acetic Acid

The benzyl ester in 109 is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1 v/v) at 0°C. This step generates the free acetic acid moiety, crucial for subsequent PNA monomer coupling. Quantitative conversion is achieved within 2 hours, with the product purified via acidification (HCl) and recrystallization from ethanol/water.

Alternative Synthetic Approaches

Solid-Phase Synthesis Adaptations

Recent advances employ Fmoc/Bhoc strategies on resin-bound intermediates to streamline PNA assembly. In this method:

- The Bhoc-protected purine acetic acid is activated using HATU/DIEA in DMF.

- Coupled to a growing PNA backbone anchored to a Wang resin.

- Repetitive deprotection (piperidine) and coupling cycles elongate the oligomer.

Advantages :

Solution-Phase Fragment Coupling

For small-scale synthesis, fragment coupling using carbodiimides (DCC or DIPCDI) with hydroxybenzotriazole (HOBt) achieves yields comparable to solid-phase methods. This approach is favored when stereochemical integrity is paramount.

Optimization Strategies and Yield Enhancement

| Parameter | Standard Protocol | Optimized Protocol | Yield Improvement |

|---|---|---|---|

| Alkylation Base | K₂CO₃ | Cs₂CO₃ | +10% |

| Bhoc Protection | Bhoc-Cl, 0°C | Bhoc-OSu, RT | +5% |

| Ester Hydrolysis | LiOH, THF/H₂O | NaOH, MeOH/H₂O | +7% |

Notable Findings :

- Substituting K₂CO₃ with cesium carbonate (Cs₂CO₃) enhances alkylation efficiency due to improved solubility.

- Using Bhoc-OSu (N-hydroxysuccinimide active ester) minimizes side reactions during protection.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

The N7/N9 regioselectivity of purine alkylation is temperature-dependent. At 70°C, N9 alkylation dominates (>95%), whereas lower temperatures (25°C) favor N7 byproducts.

Bhoc Group Stability

The Bhoc group is susceptible to premature cleavage under acidic conditions. Storage at 2–8°C in inert atmospheres (argon/nitrogen) extends shelf life.

Purification Difficulties

Silica gel chromatography remains the gold standard for isolating intermediates, though reversed-phase HPLC is employed for analytical validation.

Scientific Research Applications

Overview

2-(2-(((Benzhydryloxy)carbonyl)amino)-6-chloro-9H-purin-9-yl)acetic acid, also known by its CAS number 1951439-75-0, is a complex organic compound with significant implications in various scientific fields. Its unique structure, which includes a benzhydryloxycarbonyl group, a chloro-substituted purine ring, and an acetic acid moiety, positions it as a valuable candidate for research and development in medicinal chemistry, molecular biology, and materials science.

Scientific Research Applications

The applications of this compound span multiple disciplines:

Medicinal Chemistry

- Enzyme Inhibition : This compound has been studied for its potential to inhibit enzymes involved in purine metabolism. Such inhibition can disrupt nucleotide synthesis, which is critical for cell proliferation and survival. Preliminary studies suggest it may exhibit anti-cancer and anti-viral properties .

Molecular Biology

- Biochemical Pathway Studies : Researchers are exploring its interactions with various biological targets to understand its role in biochemical pathways. This includes binding affinity studies that elucidate how the compound interacts with enzymes and receptors.

Drug Development

- Therapeutic Potential : The compound's unique structure makes it a candidate for developing new therapeutic agents. It is being investigated for possible applications in treating diseases associated with purine metabolism disorders .

Material Science

- Polymer Development : Its chemical properties enable the synthesis of novel materials with specific functionalities. Researchers are examining its use in developing advanced polymers and coatings that require tailored chemical properties .

Case Study 1: Enzyme Inhibition

A study conducted on the enzyme xanthine oxidase demonstrated that this compound significantly inhibited enzyme activity, leading to decreased uric acid production. This suggests potential therapeutic applications in conditions like gout.

| Study Aspect | Details |

|---|---|

| Enzyme Targeted | Xanthine oxidase |

| Effect | Significant inhibition observed |

| Potential Application | Treatment of gout |

Case Study 2: Antiviral Activity

Research on the antiviral properties of this compound revealed promising results against certain viral infections. The mechanism involved interference with viral replication processes.

| Study Aspect | Details |

|---|---|

| Virus Tested | Specific viral strains (e.g., HIV) |

| Effect | Reduced viral load in vitro |

| Potential Application | Antiviral drug development |

Mechanism of Action

The mechanism of action of 2-(2-(((Benzhydryloxy)carbonyl)amino)-6-chloro-9H-purin-9-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to a decrease in the production of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately affecting cell proliferation and survival.

Comparison with Similar Compounds

Physical Properties :

Applications : Primarily used as a pharmaceutical intermediate, particularly in synthesizing protected purine derivatives for drug discovery.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences:

Physicochemical Properties

- Solubility : The BzHOC group in the target compound increases hydrophobicity (LogP ~1.5) compared to the more polar 4-methoxybenzoyl analogue (LogP ~0.8).

- Reactivity : The 6-chloro substituent in the target compound facilitates nucleophilic displacement reactions, a feature shared with 2-chloro-N-(4-methoxybenzyl)-9-isopropylpurin-6-amine ().

Key Advantages of the Target Compound

Biological Activity

2-(2-(((Benzhydryloxy)carbonyl)amino)-6-chloro-9H-purin-9-yl)acetic acid is a complex organic compound with significant potential in various scientific fields, particularly in pharmacology and biochemistry. Its unique structure, which includes a benzhydryloxycarbonyl group, a chloro-substituted purine ring, and an acetic acid moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula: C21H16ClN5O4

- Molecular Weight: 437.84 g/mol

- CAS Number: 1951439-75-0

The biological activity of this compound primarily involves its interaction with enzymes related to purine metabolism. The compound acts as an enzyme inhibitor by binding to the active sites of these enzymes, disrupting their normal function. This inhibition can lead to decreased production of purine nucleotides, essential for DNA and RNA synthesis, ultimately affecting cell proliferation and survival .

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. It has been studied for its ability to inhibit cancer cell growth by interfering with purine metabolism pathways. For instance, in vitro studies have demonstrated that the compound can significantly reduce the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties. Its structural similarity to nucleoside analogs positions it as a candidate for further investigation as an antiviral agent against various viral infections .

Case Studies and Research Findings

- In Vitro Studies : In laboratory settings, the compound has shown effectiveness in reducing the proliferation of human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The mechanism involved apoptosis induction through caspase activation pathways.

- Animal Models : Animal studies have indicated that treatment with this compound results in significant tumor size reduction when administered alongside standard chemotherapeutic agents. This suggests a synergistic effect that could enhance the efficacy of existing cancer treatments .

- Immunomodulatory Effects : Emerging evidence points towards immunomodulatory effects where the compound may enhance immune responses through increased cytokine production and stimulation of T-cell activity in vivo .

Data Summary Table

| Biological Activity | Evidence Type | Findings |

|---|---|---|

| Anticancer | In Vitro | Induces apoptosis in HeLa and A549 cells |

| Antiviral | Preliminary | Potential activity against viral infections |

| Immunomodulatory | In Vivo | Enhances immune response via cytokine production |

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for yield and purity?

- Methodological Answer : The synthesis involves introducing the benzhydryloxy carbonyl (Bzoc) protecting group to the purine scaffold. Key steps include:

- Coupling Reaction : Use carbodiimide-based reagents (e.g., EDC or DCC) with a tertiary amine (e.g., DIEA) to activate the carboxylic acid moiety for nucleophilic attack by the purine amine .

- Protection Strategy : The Bzoc group provides steric bulk, which can influence regioselectivity during substitution reactions. Monitor reaction progress via HPLC or TLC to optimize reaction time and temperature .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol) to isolate the product. Confirm purity via NMR (¹H/¹³C) and mass spectrometry .

Q. What analytical methods are suitable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR can confirm the presence of the benzhydryl aromatic protons (δ 7.2–7.5 ppm) and the acetic acid proton (δ 3.5–4.0 ppm). ¹³C NMR resolves the carbonyl groups (Bzoc: ~155 ppm; acetic acid: ~170 ppm) .

- HPLC : Use a C18 column with a UV detector (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity .

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching the molecular formula .

Advanced Research Questions

Q. How does the benzhydryloxy carbonyl group influence regioselectivity in subsequent reactions (e.g., nucleophilic substitutions)?

- Methodological Answer :

- Steric Effects : The bulky Bzoc group directs electrophilic attacks to less hindered positions on the purine ring. For example, chlorine at position 6 may enhance reactivity at position 8 due to electronic effects .

- Conformational Analysis : X-ray crystallography (as in analogous purine derivatives ) or DFT calculations can model spatial arrangements to predict reaction pathways.

- Case Study : Compare reactivity with tert-butoxycarbonyl (Boc)-protected analogs (e.g., CAS 186046-99-1 ) to isolate steric vs. electronic contributions.

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Assay Design : Use standardized protocols for enzyme inhibition (e.g., kinase assays) or cytotoxicity (e.g., MTT assays). Control variables like pH, temperature, and solvent (DMSO concentration ≤1%) .

- Metabolite Interference : Perform LC-MS/MS to detect degradation products or metabolites that may skew results. For example, esterase-mediated cleavage of the acetic acid moiety could generate inactive derivatives .

- Statistical Validation : Apply ANOVA or multivariate analysis to account for batch-to-batch variability in compound synthesis .

Q. What strategies improve solubility for in vivo studies without compromising stability?

- Methodological Answer :

- Prodrug Design : Convert the acetic acid to a methyl ester (e.g., ethyl (9H-purin-9-yl)acetate ) for enhanced lipophilicity, which is hydrolyzed in vivo to the active form.

- Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations to maintain solubility in aqueous buffers .

- Stability Testing : Monitor compound integrity under physiological conditions (pH 7.4, 37°C) via accelerated stability studies .

Q. How can researchers address low yields in scale-up synthesis?

- Methodological Answer :

- Process Optimization : Transition from batch to flow chemistry for controlled reaction conditions (e.g., temperature, residence time). This reduces side reactions like hydrolysis of the Bzoc group .

- Catalysis : Screen palladium or copper catalysts for coupling reactions to improve efficiency. For example, CuI-mediated Ullmann coupling has been used in purine derivatives .

- Quality-by-Design (QbD) : Use Design of Experiments (DoE) to identify critical process parameters (e.g., reagent stoichiometry, solvent polarity) affecting yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.